molecular formula C16H10ClN3OS B12692729 (6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate CAS No. 27020-28-6

(6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate

Cat. No.: B12692729
CAS No.: 27020-28-6
M. Wt: 327.8 g/mol
InChI Key: YROBDNZTTZNXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-3-hydroxy-4-phenylquinazoline with thiocyanate under specific conditions to form the desired product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

(6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

27020-28-6

Molecular Formula

C16H10ClN3OS

Molecular Weight

327.8 g/mol

IUPAC Name

(6-chloro-3-oxido-4-phenylquinazolin-3-ium-2-yl)methyl thiocyanate

InChI

InChI=1S/C16H10ClN3OS/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)20(21)15(19-14)9-22-10-18/h1-8H,9H2

InChI Key

YROBDNZTTZNXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CSC#N)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.